SERT-DAT-NET Triple Transporter Inhibition Profile: Intra-Compound Selectivity Comparison
This compound exhibits a quantitatively defined inhibition profile across the three major monoamine transporters, with a clear rank-order potency that distinguishes its pharmacological fingerprint. At human SERT expressed in HEK293 cells, inhibition of [3H]serotonin uptake occurs with IC50 = 100 nM. At human NET, [3H]norepinephrine reuptake inhibition yields IC50 = 443 nM. At human DAT, [3H]dopamine reuptake inhibition yields IC50 = 658–945 nM across multiple independent determinations [1]. This internal rank order (SERT > NET > DAT) differs from the non-selective triple reuptake inhibitors and defines a specific selectivity signature [2].
| Evidence Dimension | Monoamine transporter reuptake inhibition potency |
|---|---|
| Target Compound Data | SERT IC50 = 100 nM; NET IC50 = 443 nM; DAT IC50 = 658–945 nM |
| Comparator Or Baseline | Within-compound selectivity ratio (DAT/SERT ≈ 6.6–9.5×; NET/SERT ≈ 4.4×) |
| Quantified Difference | 4.4-fold to 9.5-fold selectivity for SERT over NET and DAT respectively |
| Conditions | Human SERT/NET/DAT expressed in HEK293 cells; [3H]substrate reuptake assays |
Why This Matters
This defined selectivity ratio enables researchers to anticipate polypharmacology effects and select appropriate comparator compounds for target validation studies.
- [1] EcoDrugPlus Database. Compound ID 2126094: SERT, NET, and DAT inhibition assay data in HEK293 cells. View Source
- [2] EcoDrugPlus Database. Compound ID 2126094: inhibition of [3H]dopamine uptake at human DAT, IC50 = 658 nM; inhibition of [3H]serotonin uptake at human SERT, IC50 = 100 nM. View Source
